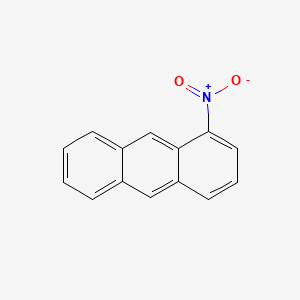
Anthracene, nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, nitro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group (-NO2) attached to the anthracene structure. Anthracene itself is known for its luminescent properties and is widely used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes
Vorbereitungsmethoden
The synthesis of anthracene, nitro- typically involves the nitration of anthracene. One common method involves the use of concentrated nitric acid in the presence of glacial acetic acid. The reaction is carried out at controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound . The reaction mixture is then subjected to various purification steps, including filtration and recrystallization, to obtain the pure product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Anthracene, nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions, such as using reducing agents like tin and hydrochloric acid.
Substitution: The nitro group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups.
Photochemical Reactions: Exposure to light can induce photochemical reactions, leading to the formation of different products depending on the reaction conditions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents for reduction reactions, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which anthracene, nitro- exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property is being explored for its potential use in cancer therapy . The nitro group also plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Anthracene, nitro- can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as nitropyrene and nitronaphthalene. These compounds share similar structural features but differ in their specific properties and applications. For example:
Nitropyrene: Known for its mutagenic and carcinogenic properties, it is primarily studied in the context of environmental pollution.
Nitronaphthalene: Used in the synthesis of dyes and pigments, it has different reactivity and applications compared to anthracene, nitro-.
Anthracene, nitro- stands out due to its unique combination of luminescent properties and reactivity, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
54738-93-1 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
1-nitroanthracene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI-Schlüssel |
JBDYKGMNMDIHFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
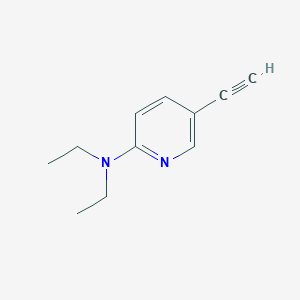
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
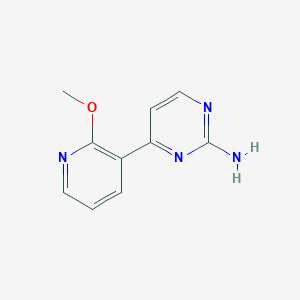
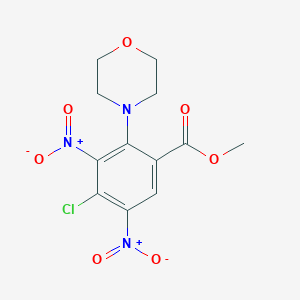
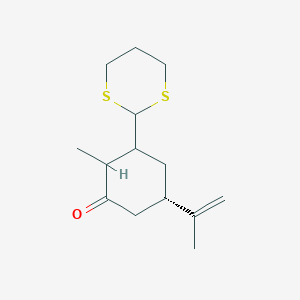
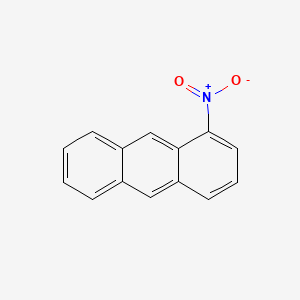

![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
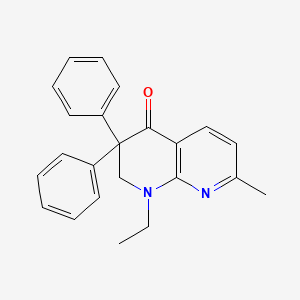
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
